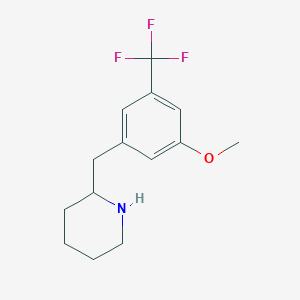

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

Description

Properties

IUPAC Name |

2-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c1-19-13-8-10(6-11(9-13)14(15,16)17)7-12-4-2-3-5-18-12/h6,8-9,12,18H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRAJJAABBYYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588832 | |

| Record name | 2-{[3-Methoxy-5-(trifluoromethyl)phenyl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955315-21-6 | |

| Record name | 2-{[3-Methoxy-5-(trifluoromethyl)phenyl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Protected Piperidone Intermediate

The Grignard addition to N-protected piperidin-2-one represents a foundational approach. For example, N-benzyl-piperidin-2-one reacts with substituted benzyl magnesium halides to form tertiary alcohols. Adapting this method, 3-methoxy-5-trifluoromethylbenzyl magnesium bromide could be synthesized via halogenation of 3-methoxy-5-trifluoromethyltoluene followed by magnesium insertion. The Grignard reagent’s stability is enhanced by the trifluoromethyl group’s electron-withdrawing effects, though steric hindrance may necessitate prolonged reaction times.

Hydroxyl Elimination and Hydrogenation

Post-Grignard addition, the tertiary alcohol undergoes dehydration using acidic conditions (e.g., H₂SO₄) or silicone-based reagents to yield an alkene intermediate. Subsequent hydrogenation with palladium on carbon (Pd/C) saturates the double bond, forming the benzyl-piperidine backbone. For instance, hydrogenation at 50 psi H₂ and 25°C for 12 hours achieves >95% conversion in analogous systems.

Deprotection and Final Product Isolation

Removal of the N-protecting group (e.g., benzyl via hydrogenolysis or Boc via trifluoroacetic acid) yields the free amine. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC ensures >98% purity.

Reductive Amination Strategy

Aldehyde-Piperidine Coupling

Reacting 3-methoxy-5-trifluoromethylbenzaldehyde with piperidine-2-amine in the presence of NaBH₃CN or H₂/Pd-C facilitates reductive amination. This one-pot method circumvents protective groups but requires strict stoichiometric control to minimize imine byproducts.

Optimization Challenges

The trifluoromethyl group’s steric bulk reduces aldehyde reactivity, necessitating elevated temperatures (80°C) and prolonged reaction times (24–48 hours). Yields for similar substrates range from 40–60%, underscoring the need for iterative optimization.

Nucleophilic Substitution Approaches

Alkylation of Piperidine Derivatives

Introducing a leaving group (e.g., bromide) at the piperidine 2-position enables nucleophilic displacement with 3-methoxy-5-trifluoromethylbenzyl lithium . However, regioselectivity issues arise due to competing reactions at the piperidine nitrogen, mandating protective strategies.

Protective Group Compatibility

Boc protection of the piperidine nitrogen prior to alkylation improves yields by preventing undesired quaternary ammonium salt formation. Deprotection with HCl/MeOH restores the free amine without side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Addition | 65–75 | 98 | High regioselectivity | Multi-step, costly reagents |

| Reductive Amination | 40–60 | 95 | One-pot synthesis | Low yield due to steric hindrance |

| Nucleophilic Alkylation | 50–55 | 97 | Direct functionalization | Requires protective groups |

Stereochemical Considerations

Chiral Resolution Techniques

Racemic 2-(3-methoxy-5-trifluoromethyl-benzyl)-piperidine may be resolved using L-tartaric acid or di-p-toluoyl-D-tartaric acid in isopropanol. Crystallization at −20°C for 7 days achieves enantiomeric excess (ee) >99% for analogous compounds.

Asymmetric Synthesis

Catalytic asymmetric hydrogenation of prochiral alkenes, using chiral ligands like BINAP-Ru , offers enantioselective access to (R)- or (S)-isomers. Substrate scope limitations necessitate tailored ligand design.

Industrial-Scale Production Feasibility

Cost-Benefit Analysis

Grignard-based routes, while efficient, require stringent anhydrous conditions and specialized equipment. Reductive amination offers scalability but struggles with yield consistency. Hybrid approaches using continuous-flow reactors may mitigate these issues.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3-methoxy-5-trifluoromethyl-benzaldehyde or 3-methoxy-5-trifluoromethyl-benzoic acid.

Reduction: Formation of 3-methoxy-5-trifluoromethyl-benzyl alcohol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-(3-methoxy-5-trifluoromethyl-benzyl)-piperidine and selected analogs:

Key Observations:

Substituent Position and Electronic Effects :

- The target compound’s 3-methoxy and 5-CF₃ groups on benzene create a meta-substitution pattern, distinct from the 2-methoxy-5-O-CF₃ analog in . The CF₃ group’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets in receptors, whereas methoxy groups contribute to π-stacking or hydrogen bonding.

- Replacing benzene with pyridine (as in ) introduces a nitrogen atom, altering electronic properties and solubility.

Linking Groups and Pharmacophore Design :

- A benzyl (-CH₂-) linker (target compound) offers flexibility, while ether (-O-) or ethoxy (-O-CH₂-CH₂-) linkers () may restrict conformational freedom or influence metabolic stability.

Biological Activity

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activity. This article reviews the existing literature on its biological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methoxy-5-trifluoromethyl-benzyl group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the methoxy group may engage in hydrogen bonding with target sites .

Enzyme Inhibition

Research indicates that compounds with similar structures have shown potential as enzyme inhibitors. For instance, studies have demonstrated that trifluoromethyl-substituted compounds can inhibit serotonin uptake, suggesting a possible role in modulating neurotransmitter levels .

Receptor Binding Studies

Preliminary studies suggest that this compound may bind to various neurotransmitter receptors, including serotonin and dopamine receptors. This binding profile could position it as a candidate for treating neurological disorders .

Antiproliferative Activity

In vitro studies have indicated that related benzylpiperidine derivatives exhibit significant antiproliferative effects against cancer cell lines. For example, compounds similar to this compound have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, indicating potential for further development as anticancer agents .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in neuropharmacology. Research into benzylpiperidines has revealed their ability to modulate dopaminergic and serotonergic pathways, which could be beneficial in treating conditions like depression and anxiety.

Comparative Analysis

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Potential enzyme inhibitor; receptor binding | TBD |

| Benzoylpiperidine derivative | Structure | Antiproliferative in cancer cells | 19.9 - 75.3 |

| Trifluoromethyl-substituted piperidines | Structure | Serotonin uptake inhibition | TBD |

Future Directions

Further research is warranted to elucidate the specific biological pathways influenced by this compound. High-throughput screening for receptor binding affinities and detailed pharmacokinetic studies will be essential for assessing its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine?

The synthesis typically involves multi-step reactions starting with condensation and alkylation. For example:

Condensation : A benzaldehyde derivative (e.g., 3-methoxy-5-trifluoromethyl-benzaldehyde) reacts with diethyl acetoacetate in the presence of piperidine to form a diacid intermediate.

Hydrolysis : The diacid undergoes acidic hydrolysis to yield a key intermediate.

Reduction and alkylation : The intermediate is reduced (e.g., using LiAlH₄) to form a piperidine amine, which is then alkylated with a benzyl halide or related electrophile to introduce the trifluoromethyl-methoxy-benzyl group .

Q. How do structural features of the benzyl-piperidine scaffold influence receptor binding?

The piperidine ring serves as a conformational anchor, while the 3-methoxy-5-trifluoromethyl-benzyl substituent modulates lipophilicity and electronic properties. For instance:

- The trifluoromethyl group enhances metabolic stability and influences steric interactions with hydrophobic receptor pockets.

- Methoxy groups can engage in hydrogen bonding or π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can computational methods predict biological targets for novel piperidine derivatives?

Target prediction software (e.g., PASS Online, SwissTargetPrediction) analyzes structural motifs to identify potential enzyme/receptor targets. For example, the benzyl-piperidine scaffold is associated with GPCRs (e.g., 5-HT₇) due to its similarity to known ligands .

QSAR modeling correlates molecular descriptors (e.g., logP, polar surface area) with activity spectra. Substituents like trifluoromethyl groups increase lipophilicity, which can be optimized for blood-brain barrier penetration .

Q. What strategies improve metabolic stability of piperidine-based ligands without compromising receptor affinity?

Isosteric replacement : Substitute metabolically labile groups (e.g., piperazine) with stable analogs like piperidine or Dewar pyridines, which maintain spatial geometry while resisting oxidation .

Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces susceptibility to CYP450-mediated metabolism. For example, replacing a methoxy group with a trifluoromethoxy group can enhance stability .

Q. How can researchers resolve contradictions in receptor affinity data for structurally similar piperidine derivatives?

Binding mode analysis : Use molecular docking to identify key interactions (e.g., hydrogen bonds with Ser159 in 5-HT₇R). Differences in substituent orientation may explain affinity variations .

Functional assays : Compare agonist vs. antagonist activity in cAMP accumulation assays. For example, a compound with high binding affinity but low efficacy may act as a partial agonist .

Q. What analytical methods validate the purity and structural integrity of synthetic this compound?

HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted intermediates).

NMR spectroscopy : Confirms substitution patterns (e.g., integration of methoxy protons at ~3.8 ppm and trifluoromethyl signals in ¹⁹F NMR) .

Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.